
Niraparib tosylate
Übersicht
Beschreibung
Niraparib tosylate is a selective poly(ADP-ribose) polymerase (PARP) inhibitor targeting PARP1 and PARP2 with IC50 values of 3.8 nM and 2.1 nM, respectively . It is approved for the maintenance treatment of recurrent ovarian, fallopian tube, or primary peritoneal cancer in patients with BRCA1/2 mutations or homologous recombination deficiency (HRD) . Its mechanism involves inhibiting PARP enzymatic activity, leading to the accumulation of DNA single-strand breaks (SSBs) and subsequent synthetic lethality in HR-deficient cancer cells . Additionally, Niraparib induces "PARP trapping," where the drug stabilizes PARP-DNA complexes, exacerbating genomic instability and apoptosis .
Clinically, Niraparib demonstrates a bioavailability of 65% in preclinical models and achieves a mean plasma concentration (Cmax) of 804 ng/mL at a 300 mg dose in humans . Common adverse effects include hematologic toxicities such as thrombocytopenia, anemia, and neutropenia .
Vorbereitungsmethoden
Historical Development of Synthetic Routes
The earliest synthetic routes for niraparib, as disclosed in US Patent 8,623,623, relied on chiral separation of 3-(4-aminophenyl)piperidine-1-carboxylate to isolate the S-isomer, followed by sequential imine formation, cyclization, and amidation . These methods faced criticism for their dependence on hazardous reagents like pyridine and low-yielding final stages due to premature ester-to-amide conversions. For instance, the cyclization step using sodium azide in tetrahydrofuran (THF) at elevated temperatures (60–80°C) often produced regioisomeric impurities, necessitating costly chromatographic purification .
A pivotal advancement emerged in WO2019036441A1, which eliminated carbon-nitrogen cross-coupling steps to avoid regioisomer formation . This patent introduced a one-pot oxidation-protection-hydrolysis sequence starting from methyl 3-methyl-2-nitrobenzoate, reducing intermediate isolation steps and improving overall yield by 18–22% compared to prior art .
Key Intermediate Compounds and Their Synthesis
Methyl 3-Formyl-2-Nitrobenzoate (Formula 10)
This intermediate is synthesized via oxidation of methyl 3-methyl-2-nitrobenzoate using sodium periodate (NaIO₄) in a polar aprotic solvent such as dimethylformamide (DMF) at 40–45°C . The reaction achieves >95% conversion within 4 hours, with residual starting material below 0.5% as quantified by HPLC .
Reaction Conditions:
Parameter | Specification |
---|---|
Solvent | DMF:H₂O (4:1 v/v) |
Temperature | 40–45°C |
Oxidizing Agent | NaIO₄ (1.2 equiv) |
Reaction Time | 4 hours |
Protected Piperidine Derivative (Formula 2)
Formula 10 undergoes protection with di-tert-butyl dicarbonate (Boc₂O) in toluene at 20–30°C, catalyzed by 4-dimethylaminopyridine (DMAP). This step achieves 89–92% yield, with <1% deprotection observed during subsequent steps .
Optimization of Cyclization and Amidation
Cyclization to Indazole Core
The critical indazole formation employs sodium azide (3.0 equiv) in refluxing ethanol (78°C), producing the cyclized product (Formula V) in 85% yield with ≤0.3% regioisomeric impurity . Earlier methods using THF at 60°C resulted in 5–7% impurities, necessitating column chromatography .
Final Amidation
The amidation of methyl ester intermediates avoids pyridine, instead using trimethylamine (TEA) in 2-methyltetrahydrofuran (2-Me-THF) at 50–55°C . This modification reduces residual solvent levels to <50 ppm, complying with ICH Q3C guidelines .
Novel Crystallization Techniques for Tosylate Salt
US Patent US20210017151A1 discloses two crystalline forms of niraparib tosylate—APO-I and APO-II—with distinct physicochemical properties .
Form APO-I (Urea Cocrystal)
Prepared via mechanochemical grinding of this compound and urea (1:1 molar ratio) with minimal ethanol (5% v/w), this form exhibits a PXRD pattern with characteristic peaks at 5.8°, 7.6°, and 10.6° 2θ .
Form APO-II (Oxalic Acid Cocrystal)
Using liquid-assisted grinding with oxalic acid in acetonitrile, APO-II shows enhanced stability under accelerated storage conditions (40°C/75% RH for 6 months) compared to the amorphous form .
Comparative PXRD Data:
Form | Peaks (2θ ± 0.2°) |
---|---|
APO-I | 5.8, 7.6, 10.6, 12.8, 14.2 |
APO-II | 5.8, 7.6, 10.6, 15.2, 20.9 |
Industrial-Scale Case Study
ChemicalBook documents a large-scale process converting this compound monohydrate to freebase using 1% NaOH in 2-Me-THF :
Procedure:
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Reaction: 50.0 g this compound monohydrate in 1 L 2-Me-THF + 500 mL 1% NaOH, stirred 30 min at 20°C.
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Workup: Aqueous layer extracted with 2-Me-THF (2 × 0.5 L), organic phase washed with H₂O (1 L).
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Crystallization: Concentrated under partial vacuum (<30°C) to 20 mL slurry, yielding 23.8 g (75.9%) off-white crystals .
Analytical Data:
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HPLC Purity: 99.9%
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¹H NMR (DMSO-d₆): δ 9.27 (s, 1H), 8.59 (dd, J=1.8, 4.7 Hz, 1H), 3.00–1.49 (piperidine protons) .
Critical Analysis of Methodologies
Solvent Selection
Transition from THF to 2-Me-THF in amidation steps reduces peroxide formation risks while maintaining reaction efficiency . 2-Me-THF’s higher boiling point (80°C vs. 66°C for THF) allows safer temperature ramping.
Impurity Control
Eliminating carbon-nitrogen cross-coupling decreases regioisomer content from 5–7% to <0.5%, as confirmed by LC-MS .
Environmental Impact
Mechanochemical crystallization (APO-I/APO-II) reduces solvent consumption by 70% compared to traditional recrystallization .
Analyse Chemischer Reaktionen
Hydrolysis to Niraparib Freebase
Niraparib tosylate undergoes hydrolysis in basic media to regenerate the freebase form. This reaction is critical for isolating the active pharmaceutical ingredient (API) during manufacturing .
Reaction Conditions :Experimental Data :
Parameter | Value | Source |
---|---|---|
Solvent | 2-Methyltetrahydrofuran (2-MeTHF) | |
Reaction Time | 30 minutes | |
Yield | 75.9% | |
Temperature | Room temperature (20°C) |
Formation of Zwitterionic Salt-Cocrystal
A novel zwitterionic salt-cocrystal (NIR·TOS·PRO) was synthesized by combining this compound with L-proline. This multicomponent solid enhances solubility while maintaining bioequivalence to the monohydrate form .
Reaction Scheme :Characterization Data :
Technique | Findings | Source |
---|---|---|
Single-crystal XRD | Confirmed zwitterionic structure | |
Dissolution Studies | Comparable solubility to monohydrate |
Solid-State Mechanochemical Reactions
Mechanochemical methods were employed to synthesize stable crystalline forms of this compound, including Forms APO-I and APO-II .
Reaction Conditions for APO-I :
Parameter | Details | Source |
---|---|---|
Co-former | Urea | |
Solvent | Acetonitrile | |
Milling Time | 30 minutes per cycle |
Reaction Conditions for APO-II :
Parameter | Details | Source |
---|---|---|
Co-former | Oxalic acid | |
Solvent | Methanol | |
Milling Time | 30 minutes per cycle |
Key Outcomes :
- APO-I : 1:1 molar ratio with urea, confirmed via NMR .
- APO-II : 1:1.5 hydrate stoichiometry, validated by TGA .
Degradation Under Stress Conditions
While specific degradation pathways are not fully detailed in the provided sources, this compound’s susceptibility to hydrolysis (via esterase-mediated cleavage) and photolytic decomposition is inferred from its carboxylesterase metabolism .
Wissenschaftliche Forschungsanwendungen
Ovarian Cancer Treatment
Niraparib tosylate is primarily indicated for the maintenance treatment of adult patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who have responded to platinum-based chemotherapy. Clinical trials have demonstrated significant improvements in progression-free survival (PFS) among patients treated with niraparib compared to placebo:
- NOVA Study : In a pivotal phase III trial, patients receiving niraparib had a median PFS of 20.9 months compared to 5.7 months for those on placebo (hazard ratio 0.26) .
Combination Therapies
Recent studies have explored the use of this compound in combination with other therapies:
- Radiation Therapy : this compound has been shown to enhance the effectiveness of radiation therapy. A study reported that combining niraparib with radiation significantly reduced cell proliferation and increased apoptosis in esophageal cancer cells . The combination therapy resulted in a markedly higher tumor suppression rate compared to either treatment alone.
Case Study: Radiosensitization
A preclinical study investigated the radiosensitizing effects of this compound on esophageal squamous cell carcinoma. The results indicated that:
- The combination of niraparib and radiation led to a significant decrease in colony formation efficiency (P < 0.01).
- Cell apoptosis was significantly higher in the combination group compared to either treatment alone.
- The study concluded that down-regulation of FANCG may be related to the enhanced radiosensitivity observed .
Safety Profile
The safety profile of this compound has been extensively documented. In clinical settings:
- Adverse events (AEs) were reported in 98% of patients treated with niraparib, with grade 3 or 4 AEs occurring in 65% of cases . Common AEs included thrombocytopenia (28%), anemia (25%), and neutropenia (11%).
- A real-world study involving 514 patients confirmed similar findings regarding hematological AEs, with manageable rates of toxicity through dose adjustments .
Comparative Data Table
Wirkmechanismus
Niraparib tosylate exerts its effects by inhibiting poly (ADP-ribose) polymerase enzymes, specifically poly (ADP-ribose) polymerase-1 and poly (ADP-ribose) polymerase-2. These enzymes play a crucial role in DNA repair. By blocking their activity, this compound induces cytotoxicity in cancer cells, leading to cell death. This mechanism is particularly effective in cancer cells with homologous recombination deficiency .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar PARP Inhibitors
Pharmacodynamic and Selectivity Profiles
Niraparib Tosylate vs. Olaparib and AG-14361
Key Insights :
- Niraparib exhibits broad selectivity, particularly over PARP3 and Tank1, reducing off-target effects .
- Olaparib (AZD2281), another FDA-approved PARP inhibitor, shows efficacy in BRCA-mutated ovarian and breast cancers but lacks evidence of PARP trapping .
Approved Indications :
- Niraparib: Maintenance therapy for recurrent ovarian cancer ; investigational use as a radiosensitizer in esophageal squamous cell carcinoma (EsC) .
- Olaparib : Approved for ovarian, breast, and prostate cancers with BRCA mutations .
Efficacy in Trials :
- Niraparib :
- Olaparib :
Adverse Effect Profiles
Pharmacokinetics and Formulation
Unique Mechanisms and Research Frontiers
- PARP Trapping : Niraparib’s ability to stabilize PARP-DNA complexes enhances cytotoxicity beyond enzymatic inhibition alone .
- Radiosensitization : Preclinical data in EsC show Niraparib downregulates FANCG, impairing DNA repair and synergizing with radiotherapy (P <0.01) .
- Combination Therapies : Niraparib is being explored with abiraterone acetate for prostate cancer (e.g., AKEEGA™) .
Biologische Aktivität
Niraparib tosylate, a potent inhibitor of poly(ADP-ribose) polymerases (PARP-1 and PARP-2), has garnered significant attention in cancer therapy, particularly for its role in enhancing radiosensitivity and its efficacy against various malignancies. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacodynamics, and clinical implications supported by diverse research findings.
This compound functions primarily as a PARP inhibitor , disrupting the DNA repair process. By inhibiting PARP-1 and PARP-2, this compound prevents the repair of single-strand breaks in DNA, leading to the accumulation of double-strand breaks (DSBs) when combined with other treatments such as radiation therapy. This mechanism is particularly effective in tumors with deficient homologous recombination repair pathways, such as those with BRCA mutations.
Pharmacodynamics and Pharmacokinetics
This compound exhibits selective inhibition with IC50 values of 3.8 nM for PARP-1 and 2.1 nM for PARP-2, indicating high potency against these targets . The compound has a molecular mass of 320.4 g/mol and is characterized by a high volume of distribution and a long elimination half-life, which supports its sustained therapeutic effects in vivo .
Key pharmacokinetic parameters include:
- C_max : Peak plasma concentration observed at approximately 2.49 hours post-administration.
- t_1/2 : Average terminal half-life of 92.5 hours , allowing for once-daily dosing .
Case Studies and Clinical Trials
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Ovarian Cancer Treatment :
In pivotal studies, this compound demonstrated significant improvements in progression-free survival (PFS) among patients with recurrent platinum-sensitive ovarian cancer. In one study, patients with germline BRCA mutations experienced a median PFS of 21 months , compared to 5.5 months for those on placebo (HR 0.26; p < 0.0001) . -
Combination Therapy with Radiation :
A study assessing this compound's ability to enhance radiosensitivity in esophageal squamous cell carcinoma revealed that the combination treatment significantly reduced cell proliferation and increased apoptosis compared to radiation alone. The colony formation efficiency was markedly lower in the combination group (p < 0.01), indicating enhanced therapeutic efficacy .
In Vitro Studies
In vitro assays have shown that this compound increases the formation of PARP-DNA complexes, leading to enhanced cytotoxicity in cancer cells. The compound has been shown to:
- Induce apoptosis through upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) .
- Increase levels of γ-H2AX, a marker for DNA DSBs, confirming its role in promoting DNA damage .
In Vivo Studies
Xenograft models further support this compound's efficacy, demonstrating significant tumor growth inhibition when combined with radiotherapy compared to either treatment alone .
Summary Table of Biological Activity
Parameter | Value/Description |
---|---|
Target Proteins | PARP-1, PARP-2 |
IC50 (PARP-1) | 3.8 nM |
IC50 (PARP-2) | 2.1 nM |
C_max | 540 ng/mL |
t_1/2 | 92.5 hours |
Median PFS (gBRCAmut) | 21 months |
Median PFS (non-gBRCAmut) | 9.3 months |
Q & A
Basic Research Questions
Q. What are the primary biochemical mechanisms of niraparib tosylate, and what assays validate PARP inhibition in vitro?
this compound selectively inhibits PARP1 and PARP2 with IC50 values of 3.8 nM and 2.1 nM, respectively, by trapping PARP-DNA complexes and disrupting DNA repair. Key assays include:
- PARP enzymatic activity assays (e.g., fluorescence-based NAD+ depletion measurements) to determine IC50 values .
- γH2AX immunofluorescence to detect DNA double-strand breaks (DSBs) caused by unrepaired single-strand breaks (SSBs) .
- Clonogenic survival assays to assess cell death post-treatment .
Q. How should researchers design in vitro experiments to evaluate this compound’s efficacy across cancer cell lines?
- Use BRCA1/2-deficient cell lines (e.g., ovarian or breast cancer models) to exploit synthetic lethality .
- Dose-response curves (1–100 nM) to measure proliferation (CC50) via MTT or CellTiter-Glo assays .
- Validate PARP inhibition via Western blot for PARylation reduction .
Q. What pharmacokinetic properties of this compound are critical for preclinical in vivo studies?
- Oral bioavailability : Administer 50–100 mg/kg daily in xenograft models, monitoring plasma concentrations via LC-MS .
- Blood-brain barrier penetration : Assess using orthotopic brain tumor models, given its potential in glioblastoma .
- Metabolic stability : Use liver microsome assays to predict clearance rates .
Advanced Research Questions
Q. How does this compound enhance radiosensitivity in esophageal squamous cell carcinoma (ESCC), and what methods validate its mechanism?
- Mechanism : Downregulates FANCG in the FA-BRCA pathway, impairing homologous recombination (HR) repair .
- Methods :
- Combine niraparib (10–50 nM) with ionizing radiation (2–8 Gy) in colony formation assays .
- Validate FANCG suppression via lentiviral overexpression rescue experiments in KYSE-30 xenografts .
- Monitor apoptosis via TUNEL staining and caspase-3 activation assays .
Q. What strategies address niraparib resistance in BRCA wild-type tumors?
- HR-deficient subtypes : Screen for ATM/ATR mutations or EMSY amplifications using CRISPR-Cas9 libraries .
- Combination therapies : Pair with ATR inhibitors (e.g., AZD6738) to exacerbate replication stress .
- Long-term exposure models : Develop resistant cell lines via incremental dosing (6+ months) and profile via RNA-seq .
Q. How can researchers optimize PK/PD models for this compound in translational studies?
- Compartmental modeling : Integrate plasma concentration-time data with tumor PARP occupancy .
- Biomarker-driven dosing : Use PAR levels in circulating tumor cells (CTCs) as a surrogate for target engagement .
- Interspecies scaling : Compare mouse/rat/human liver microsome data to predict clinical dosing .
Q. What genetic biomarkers beyond BRCA1/2 predict niraparib sensitivity?
- Homologous recombination deficiency (HRD) scores : Calculate using SNP arrays or whole-exome sequencing .
- SLFN11 expression : Correlate with sensitivity via IHC in patient-derived organoids .
- FANCG promoter methylation : Assess via bisulfite sequencing in ESCC models .
Q. How do contradictory findings on PARP inhibitor efficacy in non-BRCA models inform experimental design?
- Context-dependent mechanisms : Test niraparib in PTEN-deficient prostate cancer or IDH1-mutant glioma to explore HR-independent effects .
- Dual PARP-HDAC inhibition : Combine with vorinostat to enhance chromatin trapping in resistant models .
- Single-cell RNA-seq : Resolve tumor heterogeneity in treatment responses .
Q. Methodological Frameworks
Q. How can the FINER criteria improve research question formulation for niraparib studies?
- Feasible : Use publicly available datasets (e.g., TCGA) to pre-screen HRD prevalence .
- Novel : Investigate niraparib’s role in non-oncologic indications (e.g., neurodegenerative DNA repair disorders) .
- Relevant : Align with clinical trials exploring niraparib-abiraterone combinations (NCT# trials) .
Q. What statistical approaches resolve conflicting data on niraparib’s optimal dosing schedule?
Eigenschaften
IUPAC Name |
4-methylbenzenesulfonic acid;2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O.C7H8O3S/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;1-6-2-4-7(5-3-6)11(8,9)10/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);2-5H,1H3,(H,8,9,10)/t14-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPFHXWLJMNKNC-PFEQFJNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026487 | |
Record name | Niraparib tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1038915-73-9 | |
Record name | Niraparib tosylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1038915739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Niraparib tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NIRAPARIB TOSYLATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75KE12AY9U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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